molecular formula C13H20O2 B1250048 3-Hydroxy-alpha-ionone

3-Hydroxy-alpha-ionone

Cat. No. B1250048
M. Wt: 208.3 g/mol
InChI Key: FDSNVAKZRJLMJN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-alpha-ionone is an apo carotenoid monoterpenoid that is alpha-ionone with a hydroxy substituent at position 3. It is an enone, a methyl ketone, a secondary alcohol and an apo carotenoid monoterpenoid. It derives from an alpha-ionone.

Scientific Research Applications

Biocatalytic Hydroxylation

Venkataraman et al. (2012) explored the regio- and stereoselective hydroxylation of α-ionone enantiomers using engineered cytochrome P450 BM3 mutants. This process is vital for synthesizing hydroxylated terpenoids like 3-hydroxy-α-ionone, crucial for industrial applications in fine chemicals production. The study identified specific BM3 mutants that can selectively produce diastereomers of 3-hydroxy-α-ionone with high efficiency and minimal secondary metabolism, making them promising biocatalysts for industrial applications (Venkataraman et al., 2012).

Microbial Conversion

Yamazaki et al. (1988) demonstrated the conversion of α-ionone by Aspergillus niger, resulting in products like cis-3-hydroxy-α-ionone and trans-3-hydroxy-α-ionone. This bioconversion provides insights into a metabolic pathway for α-ionones and the stereochemical aspects of the conversion, which can be significant for understanding microbial transformations of terpenoids (Yamazaki et al., 1988).

Entomology and Pheromone Research

Enomoto et al. (2010) identified 3-oxygenated derivatives of α-ionone, including 3-hydroxy-α-ionone, as specific male lures for the solanaceous fruit fly, Bactrocera latifrons. This finding is crucial for developing pest control strategies and understanding insect behavior and chemical communication (Enomoto et al., 2010).

Enzymatic Synthesis for Flavor and Fragrance

Long et al. (2021) characterized a novel enzyme from Enterobacter hormaechei for converting lutein to 3-hydroxy-β-ionone, a compound with applications in flavor and fragrance industries. This enzyme presents a biotechnological approach for producing 3-hydroxy-β-ionone, demonstrating its potential in industrial synthesis (Long et al., 2021).

properties

Product Name

3-Hydroxy-alpha-ionone

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

(E)-4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,11-12,15H,8H2,1-4H3/b6-5+

InChI Key

FDSNVAKZRJLMJN-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(CC(C1/C=C/C(=O)C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=O)C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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